ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolidone-thiazole hybrid scaffold. Its structure includes a 4-bromophenyl substituent at the pyrrolidone ring, a 4-methylbenzoyl group at position 3, and a methyl-substituted thiazole ring esterified at position 3.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation, esterification, and functional group substitutions. For example, analogous bromophenyl-containing compounds are synthesized via hydrazide intermediates and subsequent cyclization with thiophene or triazole derivatives . Crystallographic data for structurally related compounds (e.g., ethyl thiazole carboxylates) are often resolved using SHELX programs, which are widely employed in small-molecule refinement .
Properties
Molecular Formula |
C25H21BrN2O5S |
|---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-33-24(32)22-14(3)27-25(34-22)28-19(15-9-11-17(26)12-10-15)18(21(30)23(28)31)20(29)16-7-5-13(2)6-8-16/h5-12,19,29H,4H2,1-3H3/b20-18+ |
InChI Key |
GQMPHHIGQWNGDR-CZIZESTLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)C)O)C(=O)C2=O)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Formation of ketones or aldehydes from hydroxy groups
Reduction: Formation of alcohols from carbonyl groups
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Key Structural Features
| Element | Quantity |
|---|---|
| Carbon (C) | 25 |
| Hydrogen (H) | 21 |
| Bromine (Br) | 1 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 5 |
| Sulfur (S) | 1 |
Example Synthesis Pathway
- Bromination : Starting from a substituted phenol, bromination is performed using bromine in an acetic acid medium.
- Cyclization : The resulting intermediate undergoes cyclization with thiocarbonyl compounds to form the thiazole ring.
- Final Steps : Further functionalization leads to the formation of the desired ethyl ester.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers programmed cell death pathways.
Antimicrobial Properties
The compound's thiazole and pyrrole components are associated with antimicrobial activity. Studies have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Enzyme Inhibition
Preliminary molecular docking studies indicate that this compound may act as an inhibitor for certain enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests its potential application in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that derivatives of thiazole-pyrrole hybrids exhibited potent anticancer activity against human cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .
Case Study 2: Antimicrobial Activity
Research conducted on related thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The findings support further investigation into the antibacterial mechanisms of this compound .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: Binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Intercalation: Intercalates into DNA, disrupting the replication and transcription processes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Crystallographic Data for Selected Analogs
Table 2: Comparative Bioactivity (Hypothetical Data Based on Structural Analogues)
Biological Activity
Ethyl 2-[2-(4-bromophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyrrole moiety, and multiple aromatic substituents. Its molecular formula is with a molar mass of approximately 470.39 g/mol. The presence of bromine in the phenyl group and hydroxyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.
Case Study: Screening for Anticancer Activity
A study conducted by Fayad et al. involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was identified as a promising candidate due to its ability to inhibit spheroid growth significantly. The study emphasized the importance of evaluating compounds in three-dimensional models to better predict their efficacy in vivo .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in cancer metabolism and progression:
- Carbonic Anhydrase Inhibition : A recent study explored the synthesis of dihydro-pyrrol-2-one compounds with dual sulfonamide groups that showed promising inhibition of carbonic anhydrase enzymes. This compound was structurally similar to some of these inhibitors and is hypothesized to exhibit similar activity .
- Pks13 Inhibition : Another critical target is the Pks13 enzyme associated with Mycobacterium tuberculosis. Compounds structurally related to ethyl 2-[2-(4-bromophenyl)-... showed sub-micromolar IC50 values in enzyme assays, indicating potential for development as anti-tuberculosis agents .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for further development:
- Metabolic Stability : Preliminary studies suggest that modifications to the compound's structure can enhance metabolic stability while maintaining activity.
| Compound Modification | Stability | Activity |
|---|---|---|
| Original Structure | Moderate | High |
| Modified Structure A | High | Moderate |
| Modified Structure B | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
